

Benchmarking 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives Against Established AKT Inhibitors

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)piperidine-4-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

The **1-(4-aminophenyl)piperidine-4-carboxamide** scaffold has emerged as a promising backbone for the development of potent kinase inhibitors. This guide provides a comparative analysis of a lead clinical candidate derived from this scaffold, Capivasertib (AZD5363), against other known inhibitors of the serine/threonine-protein kinase AKT, a key node in signaling pathways frequently dysregulated in cancer.

Introduction to AKT and its Inhibition

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Hyperactivation of this pathway, often through mutations in PIK3CA, PTEN loss, or AKT itself, is a common driver in many human cancers. Consequently, inhibiting AKT has become a major focus of targeted cancer therapy. This guide benchmarks Capivasertib, a potent pan-AKT inhibitor, against other clinical and preclinical AKT inhibitors to provide a clear perspective on its performance and therapeutic potential.

Comparative Analysis of AKT Inhibitors

The following tables summarize the in vitro enzymatic activity and cellular potency of Capivasertib and other well-characterized AKT inhibitors.

Table 1: In Vitro Enzymatic Inhibition (IC50, nM)

This table compares the half-maximal inhibitory concentration (IC50) of various compounds against the three isoforms of the AKT enzyme. Lower values indicate greater potency.

Compound	AKT1 (IC50, nM)	AKT2 (IC50, nM)	AKT3 (IC50, nM)	Mechanism of Action
Capivasertib (AZD5363)	3[1][2]	7-8[1][2]	7-8[1][2]	ATP-competitive
Ipatasertib (GDC-0068)	5[3][4][5]	18[3][4][5]	8[3][4][5]	ATP-competitive
GSK690693	2[6][7][8]	13[6][7][8]	9[6][7][8]	ATP-competitive
MK-2206	5-8[9][10]	12[9][10]	65[9][10][11]	Allosteric

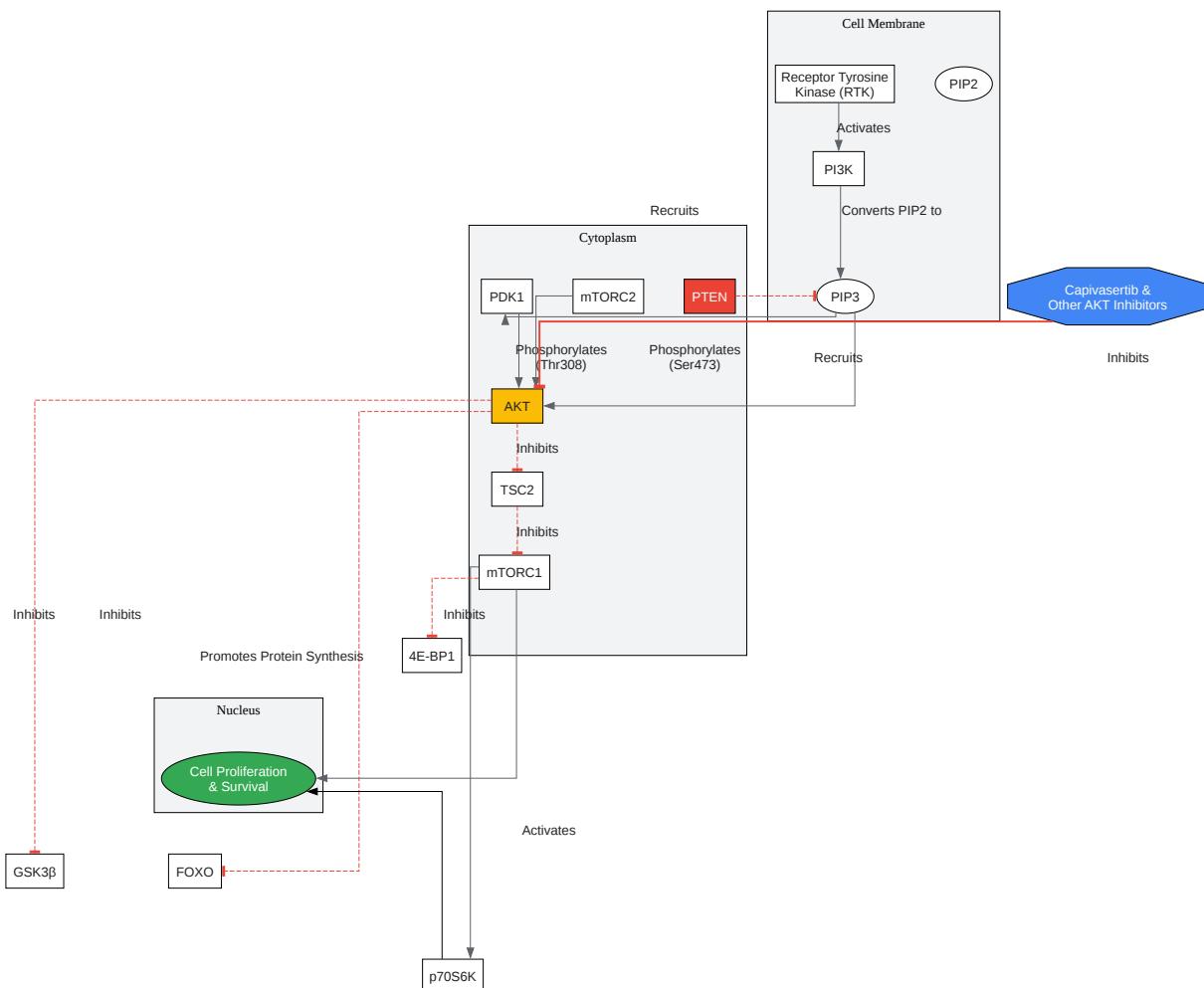
Table 2: Cellular Activity - Inhibition of Proliferation (GI50/IC50)

This table presents the concentration of each compound required to inhibit the growth of various cancer cell lines by 50%. The sensitivity of cell lines often correlates with the genetic status of the PI3K/AKT pathway.

Compound	Cell Line	Cancer Type	GI50/IC50	Key Genetic Alterations
Capivasertib (AZD5363)	Panel of 182 lines	Various	< 3 μ M in 41/182 lines[12]	Sensitivity correlates with PIK3CA/PTEN mutations[12]
Ipatasertib (GDC-0068)	Panel of cancer lines	Various	Mean: 4.8 μ M (PTEN/PIK3CA altered) vs 8.4 μ M (wild-type) [13]	PTEN loss, PIK3CA mutations[13]
GSK690693	BT474	Breast	~100-200 nM (pGSK3 β inhibition)[6]	HER2 amplification
MK-2206	Panel of 8 lines	Various	3.4 - 28.6 μ M[9]	Sensitivity greater in PIK3CA/PTEN mutated lines[14]

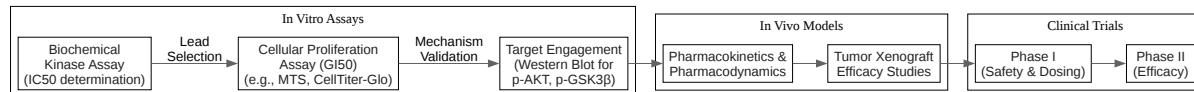
Signaling Pathway and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate the targeted signaling pathway and a general workflow for evaluating potential inhibitors.



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Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition for AKT-targeting drugs.



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Caption: A generalized workflow for the preclinical and clinical evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays used in the characterization of AKT inhibitors.

Biochemical Kinase Inhibition Assay (Caliper Mobility Shift Assay for AZD5363)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified AKT isoforms.

- Principle: The assay quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by the AKT enzyme. The substrate and product are then separated by electrophoresis, and the amount of each is determined by laser-induced fluorescence.
- Reagents:
 - Active recombinant AKT1, AKT2, or AKT3 enzyme.
 - 5-FAM-labeled peptide substrate.

- ATP (at the K_m concentration for each isoform).
- Assay Buffer: 100 mM HEPES, 10 mM MgCl₂, 4 mM DTT, 0.015% Brij-35.
- Stop Buffer: 100 mM HEPES, 0.015% Brij-35, 0.1% coating reagent, 40 mM EDTA, 5% DMSO.

- Procedure:
 - Incubate the AKT enzyme with increasing concentrations of the test compound (e.g., Capivasertib).
 - Initiate the kinase reaction by adding the peptide substrate and ATP.
 - Allow the reaction to proceed at room temperature for 60 minutes.[\[1\]](#)
 - Terminate the reaction by adding the Stop Buffer.
 - Analyze the plate on a Caliper LC3000 instrument to separate and quantify the substrate and phosphorylated product.[\[1\]](#)
 - Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Cellular Proliferation Assay (MTS Assay)

This assay determines the effect of a compound on the growth and viability of cancer cell lines.

- Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solution.
- Reagents:
 - Cancer cell lines of interest.
 - Complete cell culture medium.
 - Test compound stock solution (e.g., in DMSO).

- CellTiter 96® AQueous One Solution Cell Proliferation Assay Reagent (Promega) or equivalent.
- Procedure:
 - Seed cells in 96-well plates at a density that allows for logarithmic growth over the assay period and incubate overnight.[1][2]
 - Treat the cells with a serial dilution of the test compound (e.g., 0.003 to 30 μ M for Capivasertib) for 72 hours.[1][2]
 - Add the MTS reagent to each well according to the manufacturer's protocol.
 - Incubate the plates for 1-4 hours at 37°C.
 - Measure the absorbance at 490 nm using a microplate reader.
 - Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

This model assesses the antitumor efficacy of a compound in a living organism.

- Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
- Materials:
 - Immunocompromised mice (e.g., nude or SCID).
 - Human cancer cell line (e.g., BT474 breast cancer cells).
 - Test compound formulated for in vivo administration.
 - Calipers for tumor measurement.
- Procedure:

- Implant a suspension of tumor cells (e.g., 5×10^6 cells) subcutaneously into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and control (vehicle) groups.
- Administer the test compound and vehicle according to a predetermined schedule (e.g., for GSK690693, 10-30 mg/kg intraperitoneally, once daily).[6]
- Measure tumor volume with calipers twice weekly using the formula: (length × width²)/2.[6]
- At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
- Calculate the percent tumor growth inhibition compared to the vehicle control group.

Conclusion

Derivatives of the **1-(4-aminophenyl)piperidine-4-carboxamide** scaffold, exemplified by Capivasertib (AZD5363), have demonstrated potent and selective inhibition of the AKT kinase pathway. This compound exhibits low nanomolar IC₅₀ values against all AKT isoforms and effectively inhibits the proliferation of cancer cell lines with activated PI3K/AKT signaling. Comparative data positions Capivasertib favorably against other ATP-competitive and allosteric AKT inhibitors. The provided experimental protocols offer a framework for the continued evaluation and benchmarking of novel compounds targeting this critical oncogenic pathway.

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